Isomeric Advantage of the 6-Azaindole Core in Kinase Inhibitor Design
The target compound is based on the 6-azaindole isomer. In the broader class of azaindoles, the 6-azaindole core is considered a privileged scaffold distinct from other isomers like 5- or 7-azaindole. Its unique arrangement of nitrogen atoms facilitates specific hydrogen bonding patterns in the ATP-binding site of kinases, which is a key differentiator in drug design [1]. While 7-azaindole is the most frequently encountered isomer in kinase inhibitors, 6-azaindoles have been successfully employed to achieve different binding modes and selectivity profiles, as evidenced by their use in developing selective DYRK1A inhibitors like GNF2133 [2].
| Evidence Dimension | Scaffold utility for kinase hinge-binding motif |
|---|---|
| Target Compound Data | 6-azaindole core |
| Comparator Or Baseline | 7-azaindole core (most common isomer) |
| Quantified Difference | Not quantified; qualitative difference in binding mode and selectivity |
| Conditions | Based on analysis of binding interactions of various azaindole derivatives with kinase hinge regions |
Why This Matters
Procuring the 6-azaindole scaffold provides access to a distinct chemical space with established utility in generating selective kinase inhibitors, differentiating it from more common 7-azaindole-based research programs.
- [1] Fang, G.; Chen, H.; Cheng, Z.; Tang, Z.; Wan, Y. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry 2023, 115621. View Source
- [2] Liu, Y. A.; et al. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133. Journal of Medicinal Chemistry 2020, 63 (15), 8386–8403. View Source
